molecular formula C16H20N4O5S B2466842 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396633-39-8

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No. B2466842
M. Wt: 380.42
InChI Key: JMTTXYHPDWENRZ-UHFFFAOYSA-N
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Description

The compound “2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide moiety, a pyrimidine ring, and a morpholine ring . Benzenesulfonamides are known for their wide range of biological activities, including antibacterial properties. Pyrimidines are basic aromatic heterocyclic organic compounds similar to pyridine and benzene .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the benzenesulfonamide moiety with the pyrimidine and morpholine rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel sulfonamide derivatives have been synthesized to explore their potential in treating diseases like tuberculosis. For example, a study focused on synthesizing N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the significance of the benzo[1,3]dioxol moiety and the 4-morpholinyl-4-phenyl moiety for potency (Ghorab et al., 2017).

Antioxidant and Enzyme Inhibitory Profile

  • Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting potential for treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Therapy

  • A series of ureido benzenesulfonamides incorporating triazine moieties were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, a target for anticancer agents. Some compounds showed potent inhibition with sub-nanomolar Ki values, indicating their potential as anticancer agents (Lolak et al., 2019).

Molecular Docking and Anti-Breast Cancer Activity

  • A novel compound synthesized for anti-breast cancer activity showed promising results in molecular docking studies and MTT assays against MCF-7 breast cancer cell lines. The study emphasizes the importance of morpholine-substituted β-diketone structures in designing effective anti-cancer agents (Kumar et al., 2020).

Pharmacokinetic and Metabolism Studies

  • Research on JM6, a compound structurally related to the queried chemical, indicated that it is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase (KMO) inhibitor. This study provides insight into the metabolism and pharmacokinetics of similar compounds, which is crucial for drug development (Beconi et al., 2012).

Safety And Hazards

As with any chemical compound, handling “2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information on its hazards, handling, and disposal .

properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTTXYHPDWENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

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